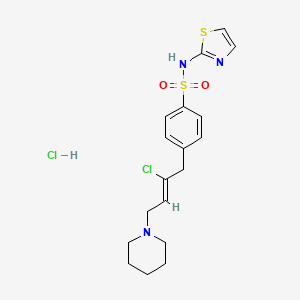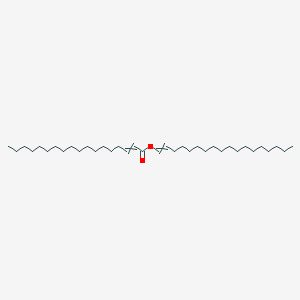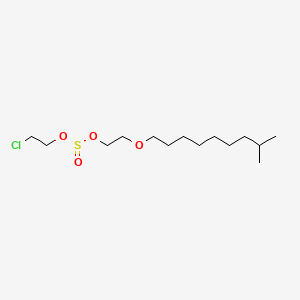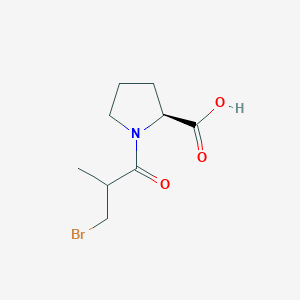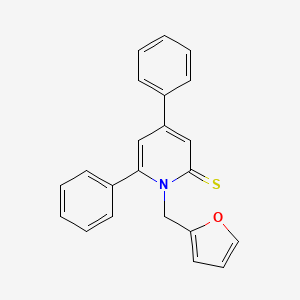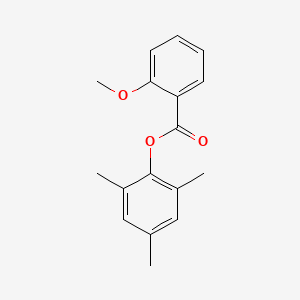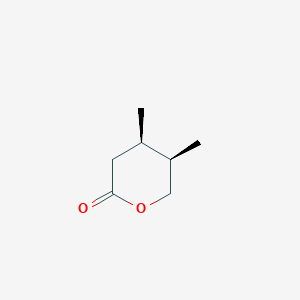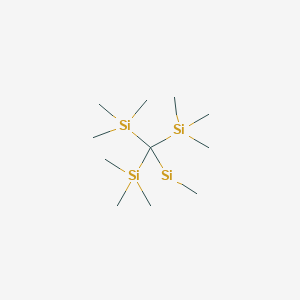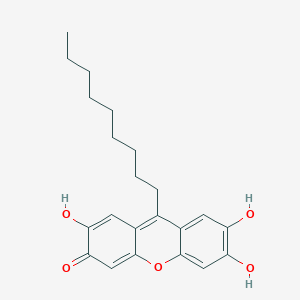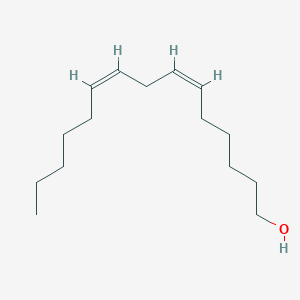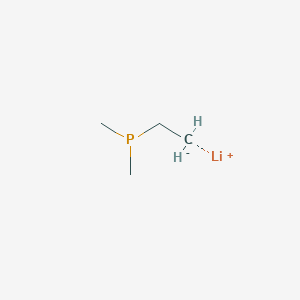![molecular formula C10H18O2 B14437145 2-Methyl-1,4-dioxaspiro[4.6]undecane CAS No. 75603-54-2](/img/structure/B14437145.png)
2-Methyl-1,4-dioxaspiro[4.6]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,4-dioxaspiro[46]undecane is a spiroketal compound characterized by its unique spirocyclic structure, which consists of a dioxane ring fused to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-dioxaspiro[4.6]undecane typically involves the reaction of appropriate diols with ketones under acidic conditions to form the spiroketal structure. One common method involves the use of diethyl 3-oxopentanedioate, pentane-2,4-dione, and acetone N,N-dimethylhydrazone as starting materials . The reaction conditions often require the presence of an acid catalyst to facilitate the formation of the spiroketal ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,4-dioxaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiroketal structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-1,4-dioxaspiro[4.6]undecane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving spiroketals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,4-dioxaspiro[4.6]undecane involves its interaction with molecular targets through its spiroketal structure. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane: This compound has a similar spiroketal structure but with different substituents, leading to variations in its chemical and biological properties.
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane: Another spiroketal with a different ring size and substitution pattern, used in similar applications.
Uniqueness
2-Methyl-1,4-dioxaspiro[4.6]undecane is unique due to its specific ring size and substitution pattern, which confer distinct chemical reactivity and biological activity. Its structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications.
Propiedades
Número CAS |
75603-54-2 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3-methyl-1,4-dioxaspiro[4.6]undecane |
InChI |
InChI=1S/C10H18O2/c1-9-8-11-10(12-9)6-4-2-3-5-7-10/h9H,2-8H2,1H3 |
Clave InChI |
HLPLELDLISEMIA-UHFFFAOYSA-N |
SMILES canónico |
CC1COC2(O1)CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


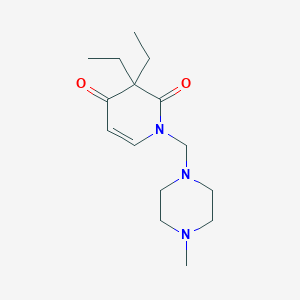
![2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile](/img/structure/B14437071.png)
